A Technical Guide to 3-Bromo-6-fluoro-2-methoxyphenylboronic acid: Synthesis, Properties, and Applications
A Technical Guide to 3-Bromo-6-fluoro-2-methoxyphenylboronic acid: Synthesis, Properties, and Applications
CAS Number: 957120-30-8
This technical guide provides an in-depth overview of 3-Bromo-6-fluoro-2-methoxyphenylboronic acid, a key building block in modern organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, a probable synthetic route, and its application in carbon-carbon bond formation.
Chemical Properties and Data
3-Bromo-6-fluoro-2-methoxyphenylboronic acid is a halogenated and methoxy-substituted phenylboronic acid. Its unique substitution pattern makes it a valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2] The presence of the boronic acid functional group allows for its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3]
| Property | Value | Reference |
| CAS Number | 957120-30-8 | [4][5][6] |
| Molecular Formula | C₇H₇BBrFO₃ | [4][5] |
| Molecular Weight | 248.84 g/mol | [4][5] |
| Appearance | White to off-white solid | |
| Melting Point | 130-135 °C |
Synthesis Protocol: Lithiation-Borylation Approach
Reaction Scheme:
A plausible synthetic pathway for 3-Bromo-6-fluoro-2-methoxyphenylboronic acid.
Materials:
-
2-bromo-4-fluoro-1-methoxybenzene
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Trimethyl borate (B(OMe)₃)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet is charged with 2-bromo-4-fluoro-1-methoxybenzene and anhydrous THF.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the lithiated intermediate.[8][9]
-
Borylation: Trimethyl borate is added dropwise to the cooled solution, again keeping the internal temperature below -70 °C. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.[8][9]
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of aqueous HCl at 0 °C. The mixture is then transferred to a separatory funnel and the layers are separated. The aqueous layer is extracted with diethyl ether or ethyl acetate (2-3 times).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography to yield the desired 3-Bromo-6-fluoro-2-methoxyphenylboronic acid.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of 3-Bromo-6-fluoro-2-methoxyphenylboronic acid is as a coupling partner in Suzuki-Miyaura reactions to form biaryl or substituted aromatic structures.[3] These structures are prevalent in many biologically active compounds.[2]
General Experimental Protocol for Suzuki-Miyaura Coupling:
Materials:
-
3-Bromo-6-fluoro-2-methoxyphenylboronic acid
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)
Procedure:
-
To a reaction vessel, add 3-Bromo-6-fluoro-2-methoxyphenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).
-
The vessel is evacuated and backfilled with an inert gas (argon or nitrogen) three times.
-
The degassed solvent system is added, and the reaction mixture is heated (typically between 80-110 °C) with stirring until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety Information
3-Bromo-6-fluoro-2-methoxyphenylboronic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Bromo-6-fluoro-2-methoxyphenylboronic acid is a valuable and versatile building block for organic synthesis. Its preparation via a lithiation-borylation pathway and its subsequent use in Suzuki-Miyaura cross-coupling reactions enable the efficient construction of complex molecular architectures relevant to pharmaceutical and materials science research. The protocols and data presented in this guide offer a comprehensive resource for scientists working with this compound.
References
- 1. innospk.com [innospk.com]
- 2. mdpi.com [mdpi.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Bromo-6-fluoro-2-methoxyphenylboronic acid , 96% , 957120-30-8 - CookeChem [cookechem.com]
- 5. clearsynth.com [clearsynth.com]
- 6. 3-Bromo-6-fluoro-2-methoxyphenylboronic acid | 957120-30-8 [chemicalbook.com]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 8. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
- 9. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]





